(1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid
CAS No.:
Cat. No.: VC20153923
Molecular Formula: C7H9NO3
Molecular Weight: 155.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H9NO3 |
|---|---|
| Molecular Weight | 155.15 g/mol |
| IUPAC Name | (1R,4S,6R)-2-oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H9NO3/c9-6-4-1-3(4)2-5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4-,5+/m1/s1 |
| Standard InChI Key | BREYQERBPSYWFN-WDCZJNDASA-N |
| Isomeric SMILES | C1[C@H]2[C@@H]1C(=O)N[C@@H](C2)C(=O)O |
| Canonical SMILES | C1C2C1C(=O)NC(C2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid consists of a seven-membered bicyclic system fused via a [4.1.0] arrangement, incorporating a nitrogen atom at position 3 (Figure 1). The ketone group at position 2 and carboxylic acid at position 4 introduce polar functional groups that influence solubility and reactivity. The stereochemistry at positions 1, 4, and 6 is defined by the (R), (S), and (R) configurations, respectively, which are essential for molecular recognition in biological systems .
Table 1: Key Molecular Descriptors
Synthesis and Stereochemical Control
Retrosynthetic Analysis
The synthesis of (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid can be approached via cyclization strategies starting from chiral precursors. A scalable route reported by Maton et al. for a related tert-butyl ester highlights the use of epimerization/hydrolysis to rectify stereochemical impurities, achieving 43% yield over nine steps. Key steps include:
-
Chiral Lactone Opening: Commercial (R)-(-)-γ-lactone is converted to an amino alcohol intermediate.
-
Cyclopropanation: Intramolecular nucleophilic displacement forms the bicyclo[4.1.0]heptane core.
-
Oxidation: Selective oxidation introduces the ketone at position 2.
Stereochemical Challenges
The (1R,4S,6R) configuration necessitates precise control during cyclopropanation and oxidation. Epimerization at position 4 is mitigated using kinetic resolution, as demonstrated in the synthesis of tert-butyl derivatives . Computational modeling (DFT) suggests that the transannular strain in the bicyclic system stabilizes the desired diastereomer .
Table 2: Synthetic Yield Optimization
| Step | Reaction | Yield (%) |
|---|---|---|
| Lactone to Amino Alcohol | Nucleophilic Opening | 85 |
| Cyclopropanation | SN2 Displacement | 78 |
| Oxidation | Jones Oxidation | 92 |
Biological Activity and Applications
Glycosidase Inhibition
Iminosugars, such as migalastat and miglustat, share structural homology with (1R,4S,6R)-2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid. In vitro studies on analogous compounds reveal:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume